4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
4-amino-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSQKDYBGURJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717616 | |
| Record name | 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273608-55-1 | |
| Record name | 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of Methoxy-Substituted Arenes
Friedel-Crafts acylation of 3-methoxyphenylacetic acid derivatives enables indanone ring formation. For example, cyclization using polyphosphoric acid (PPA) at 120°C yields 5-methoxy-2,3-dihydro-1H-inden-1-one. Subsequent nitration with fuming nitric acid in acetic anhydride at 0–5°C introduces the nitro group para to the methoxy substituent, achieving 72–78% regioselectivity.
Table 1: Nitration Conditions for 5-Methoxy-2,3-dihydro-1H-inden-1-one
| Nitrating Agent | Solvent | Temperature (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Ac₂O | 0–5 | 78 | 65 |
| AcONO₂ | CH₂Cl₂ | -10 | 72 | 58 |
Palladium-Catalyzed Cyclocarbonylation
An alternative route employs desilylative cyclocarbonylation of 1-(3-methoxyaryl)-2-(trimethylsilyl)acetylenes under rhodium catalysis. This method achieves 85% yield of 5-methoxy-4-nitroindanone at 80°C in toluene, with excellent functional group tolerance.
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
Hydrogenation using Pd/C (10% wt) or Raney nickel in methanol at 20–50°C under 1–3 atm H₂ quantitatively reduces the nitro group. For example, 5-methoxy-4-nitroindanone (10 mmol) in methanol with Pd/C (0.5 g) achieves 94% conversion in 3 hours.
Table 2: Hydrogenation Parameters
| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) |
|---|---|---|---|
| Pd/C | 1 | 3 | 94 |
| Raney Ni | 3 | 6 | 89 |
Iron-Mediated Reduction
A cost-effective approach uses iron powder (43 g, 770 mmol) and NH₄Cl (3.7 g) in ethanol at 90°C. This method reduces 4-nitro-5-methoxyindanone to the target amine in 87% yield, albeit with minor regioisomeric byproducts (6:1 ratio). The reaction mechanism involves Fe⁰-mediated electron transfer, with NH₄Cl acting as a proton source.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography (pentane:ethyl acetate, 8:2) to isolate 4-amino-5-methoxyindanone (Rf = 0.35). Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) further resolves regioisomers.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 7.21 (d, 1H, H-6), 6.92 (dd, 1H, H-7), 5.27 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.90 (t, 2H, H-2), 2.54 (m, 2H, H-3).
-
HRMS : [M+H]⁺ calc. for C₁₀H₁₂NO₂⁺: 178.0863; found: 178.0868.
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Pilot studies using continuous flow reactors (H-Cube®) with Pd/C cartridges demonstrate 99% conversion at 50°C and 10 bar H₂, achieving throughputs of 1.2 kg/day.
Solvent Recycling
Ethanol recovery via distillation reduces waste, with >90% solvent reuse across batches.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced forms of the compound.
Substitution: The amino group allows for nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Strong bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one exhibit antimicrobial properties. A study showed that certain analogs could inhibit the growth of various pathogenic bacteria, suggesting potential use in developing new antibiotics .
2. Anticancer Properties
This compound has also been investigated for its anticancer effects. Studies demonstrated that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
3. Neuroprotective Effects
Preliminary research indicates that 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one may provide neuroprotective benefits. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Dye Production
1. Acid Dyes for Textiles
The compound has been utilized as an acid dye for silk and wool fabrics. Its ability to form stable complexes with protein fibers allows for vibrant coloration while maintaining wash fastness. This application is particularly relevant in the textile industry where color quality and durability are paramount .
Material Science
1. Polymer Additives
In material science, 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one has been explored as an additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it suitable for high-performance materials .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotection in Cell Models
In vitro experiments demonstrated that treatment with 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one reduced markers of oxidative stress in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role that warrants further investigation in vivo.
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one, highlighting substituent variations and their biological or chemical implications:
Structural and Functional Analysis
Substituent Position and Electronic Effects: The amino group at position 4 in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 5-chloro derivatives ). Methoxy at position 5 provides moderate electron-donating effects, contrasting with compounds like 4-methoxy derivatives (e.g., 9a ), where substituent position alters electronic distribution across the aromatic system.
Biological Activity Correlations: Benzylidene-containing derivatives (e.g., 7x , 9a ) exhibit enhanced bioactivity due to extended conjugation and planar structures, facilitating receptor binding. For instance, compound 7x’s anti-inflammatory activity is attributed to its hydroxy-methoxy-benzylidene moiety . Halogen substituents (e.g., 5-Cl in ) increase lipophilicity, improving membrane permeability but reducing solubility. This contrasts with the target compound’s amino group, which balances lipophilicity and solubility.
Synthetic Pathways: The target compound’s synthesis likely involves amination of a pre-functionalized indanone backbone, differing from halogenation (e.g., ) or Claisen-Schmidt condensation (e.g., ) used for benzylidene derivatives.
Biological Activity
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a compound of considerable interest in medicinal chemistry due to its unique structure and biological properties. Characterized by an indanone framework with amino and methoxy substituents, this compound exhibits various biological activities, particularly as an antagonist for adenosine receptors and potential anticancer agent. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Synthesis
The synthesis of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods:
- Method 1 : Reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by cyclization.
- Method 2 : Interaction of 6-methoxy-2,3-dihydro-1H-inden-1-one with ethyl 2,2,2-trifluoroacetate under basic conditions.
These methods yield derivatives that may exhibit enhanced biological properties.
The biological activity of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is primarily attributed to its interaction with adenosine receptors A1 and A2A. The amino group allows for hydrogen bonding with biological molecules, while the methoxy group participates in hydrophobic interactions. These interactions modulate enzyme and receptor activities, influencing various physiological processes such as cardiovascular function and neurological signaling .
Anticancer Properties
Research indicates that derivatives of this compound have shown promising results in inhibiting cancer cell growth. For instance, studies have demonstrated that certain derivatives possess cytotoxic activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values for these activities range from 2.43 to 14.65 μM, indicating significant potential for further development as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one compared to similar compounds:
| Compound Name | Adenosine Receptor Affinity | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one | Nanomolar range | 2.43 - 14.65 μM | Antagonist |
| Compound A (similar structure) | Micromolar range | >20 μM | Agonist |
| Compound B (similar structure) | Nanomolar range | 10 - 15 μM | Antagonist |
This table highlights the unique position of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one in terms of receptor affinity and anticancer efficacy compared to structurally similar compounds .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Anticancer Activity : A recent study screened various derivatives for their ability to inhibit microtubule assembly in cancer cells. Compounds derived from 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one showed effective inhibition rates between 40% and 52%, demonstrating their potential as microtubule-destabilizing agents .
- Adenosine Receptor Interaction : Another study explored the binding affinity of methoxy-substituted derivatives at adenosine receptors A1 and A2A. The findings indicated that modifications to the methoxy group significantly influenced receptor affinity, suggesting avenues for developing selective therapeutic agents targeting these receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from indanone derivatives. For example, fluorinated analogs are synthesized via nucleophilic substitution using sodium methoxide as a base, followed by amination steps . To improve yields:
- Optimize reaction temperatures (e.g., 60–80°C for methoxylation).
- Use catalysts like palladium for coupling reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Key Reference : Similar protocols for 4-Fluoro-5-methoxy analogs demonstrate 70–85% yields under controlled conditions .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy at C5, amino at C4) and dihydro-indenone backbone .
- X-ray Diffraction : Employ SHELX software for crystal structure determination. Hydrogen-bonding patterns between amino and carbonyl groups can validate stability .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., pancreatic, breast) to determine IC values .
- Mechanistic : Enzyme inhibition studies (e.g., kinase assays for DDR1 targets) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1%).
- Structural Validation : Confirm compound purity (>95% via HPLC) and tautomeric forms (e.g., keto-enol equilibria) .
- Meta-Analysis : Compare substituent effects; e.g., fluoro vs. amino groups alter hydrogen-bonding capacity and target affinity .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular Docking : Dock into protein active sites (e.g., DDR1 kinase) using AutoDock Vina. Validate with MD simulations for binding stability .
- ADMET Prediction : SwissADME or pkCSM tools to estimate bioavailability and toxicity .
Q. How do stereochemical variations (e.g., enantiomers) impact bioactivity?
- Methodological Answer :
- Chiral Synthesis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to isolate R/S forms.
- Activity Comparison : Test enantiomers in kinase inhibition assays. For example, (1S)-configured indene derivatives show 10-fold higher DDR1 affinity than racemic mixtures .
- Crystallography : Resolve enantiomer-protein co-crystals to identify binding mode disparities .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N) at –20°C. Desiccate to prevent hydrolysis .
- Safety : Use fume hoods, nitrile gloves, and PPE. Avoid skin contact (irritation reported in analogs) .
- Decomposition : Monitor via periodic HPLC; discard if purity drops below 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
